(1R)-1-(6-fluoropyridin-3-yl)ethan-1-ol
説明
特性
分子式 |
C7H8FNO |
|---|---|
分子量 |
141.14 g/mol |
IUPAC名 |
(1R)-1-(6-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H8FNO/c1-5(10)6-2-3-7(8)9-4-6/h2-5,10H,1H3/t5-/m1/s1 |
InChIキー |
BAXMCVFPJFOSCM-RXMQYKEDSA-N |
異性体SMILES |
C[C@H](C1=CN=C(C=C1)F)O |
正規SMILES |
CC(C1=CN=C(C=C1)F)O |
製品の起源 |
United States |
準備方法
Preparation Methods of (1R)-1-(6-Fluoropyridin-3-yl)ethan-1-ol
Detailed Synthetic Routes
Route A: Asymmetric Reduction of 1-(6-Fluoropyridin-3-yl)ethanone
Step 1: Preparation of 1-(6-Fluoropyridin-3-yl)ethanone
- Starting from 6-fluoropyridin-3-ylboronic acid or 6-fluoropyridin-3-ol, a Friedel-Crafts acylation or Suzuki coupling can be employed to install the ethanone group at the 1-position.
- Typical reagents include acyl chlorides or ethyl acetate derivatives under palladium-catalyzed conditions.
Step 2: Asymmetric Reduction
- The ketone is subjected to asymmetric catalytic reduction using chiral catalysts such as Noyori-type Ru(II) complexes or chiral oxazaborolidine catalysts.
- Common reducing agents: hydrogen gas (H2) with chiral Ru catalysts or borane derivatives with chiral ligands.
- Reaction conditions are optimized to favor the (R)-enantiomer, often achieving enantiomeric excess (ee) > 90%.
Reaction Scheme Summary:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 6-Fluoropyridin-3-ylboronic acid, Pd catalyst, acyl chloride | 1-(6-Fluoropyridin-3-yl)ethanone |
| 2 | Chiral Ru(II) catalyst, H2, solvent (e.g., isopropanol), room temp | (1R)-1-(6-Fluoropyridin-3-yl)ethan-1-ol |
Yields: Typically 70-85% overall yield reported in literature with high stereoselectivity.
Route B: Nucleophilic Addition of Organometallic Reagents to 6-Fluoropyridine-3-carbaldehyde
Step 1: Synthesis of 6-Fluoropyridine-3-carbaldehyde
- Prepared via selective oxidation of methyl-substituted fluoropyridines or direct formylation methods.
Step 2: Addition of Methylmagnesium Bromide or Ethylmagnesium Bromide
- The aldehyde is reacted with methylmagnesium bromide (Grignard reagent) or an equivalent organometallic nucleophile.
- This nucleophilic addition forms the secondary alcohol intermediate.
Step 3: Resolution or Asymmetric Catalysis
- The racemic mixture can be resolved by chiral chromatography or enzymatic methods.
- Alternatively, asymmetric addition using chiral ligands or catalysts (e.g., chiral amino alcohols) can be employed to directly obtain the (R)-enantiomer.
Reaction Scheme Summary:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 6-Fluoropyridine, oxidation agents (e.g., SeO2) | 6-Fluoropyridine-3-carbaldehyde |
| 2 | Methylmagnesium bromide, ether solvent, 0°C to r.t. | Racemic 1-(6-Fluoropyridin-3-yl)ethan-1-ol |
| 3 | Chiral catalyst or resolution techniques | (1R)-1-(6-Fluoropyridin-3-yl)ethan-1-ol |
Yields: Moderate to high yields (60-80%) with enantioselectivities depending on catalyst/resolution method.
Industrial Scale Preparation
Industrial processes for this compound prioritize scalability, cost-effectiveness, and environmental considerations.
- Continuous flow reactors are increasingly used for the Grignard or catalytic hydrogenation steps to ensure consistent quality.
- Catalysts are selected for recyclability and minimized metal contamination.
- Solvent recycling and green chemistry principles are applied to reduce waste.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Enantiomeric Excess (ee) | Notes |
|---|---|---|---|---|---|
| Asymmetric Reduction of Ketone | 1-(6-Fluoropyridin-3-yl)ethanone | Chiral Ru(II) catalyst, H2 | 70-85 | >90% | High stereoselectivity |
| Nucleophilic Addition to Aldehyde | 6-Fluoropyridine-3-carbaldehyde | Methylmagnesium bromide, chiral ligands | 60-80 | Variable (up to 90%) | Requires resolution or catalysis |
Analytical and Research Data Supporting Preparation
- Nuclear Magnetic Resonance (NMR) Spectroscopy confirms the structure and stereochemistry.
- Chiral High-Performance Liquid Chromatography (HPLC) quantifies enantiomeric purity.
- Mass Spectrometry (MS) verifies molecular weight and purity.
- X-ray Crystallography (where available) confirms absolute stereochemistry.
科学的研究の応用
(1R)-1-(6-fluoropyridin-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties.
作用機序
The mechanism of action of (1R)-1-(6-fluoropyridin-3-yl)ethan-1-ol depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to a biological response.
Chemical Reactions: The fluorine atom on the pyridine ring can influence the reactivity and selectivity of the compound in various chemical reactions.
類似化合物との比較
Comparison with Structurally Similar Compounds
The following analysis compares (1R)-1-(6-fluoropyridin-3-yl)ethan-1-ol with its structural analogs, focusing on substituent effects, stereochemistry, and physicochemical properties.
Halogen-Substituted Pyridine Derivatives
Table 1: Comparison of Halogen-Substituted Pyridine Ethanol Derivatives
Key Observations:
- Halogen Effects: Bromine and chlorine substituents increase molecular weight and may enhance lipophilicity compared to fluorine .
- Trifluoromethyl Groups: The trifluoroethyl group in (1S)-1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol significantly raises molecular weight (211.57 g/mol) and improves metabolic resistance due to the strong electron-withdrawing nature of CF3 .
- Stereochemical Purity: (1S)-1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol achieves ≥97.5% ee via biocatalytic synthesis, highlighting the importance of enantioselective methods in industrial production .
Aromatic Ring Substitution Variants
Table 2: Comparison with Fluorophenyl and Trifluorophenyl Analogs
Key Observations:
- Ring Type: Pyridine-based derivatives (e.g., (1R)-1-(6-fluoropyridin-3-yl)ethan-1-ol) exhibit higher polarity and hydrogen-bonding capacity compared to benzene analogs, influencing solubility and receptor binding .
Q & A
Q. What are the optimal synthetic routes for (1R)-1-(6-fluoropyridin-3-yl)ethan-1-ol?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or asymmetric reduction. For example, fluoropyridine derivatives can react with trifluoroacetaldehyde or ethanol precursors under catalytic conditions. A base (e.g., NaH) facilitates deprotonation, followed by stereoselective addition to retain the (1R) configuration. Reaction optimization includes temperature control (0–25°C) and solvent selection (e.g., THF or DCM) to enhance yield and enantiomeric excess (EE) . Catalysts like chiral oxazaborolidines may improve stereochemical outcomes .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the pyridinyl and ethanol moieties, with chemical shifts for fluorine (e.g., δ ~140–160 ppm for F) and chiral center protons (split signals due to stereochemistry) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 186.07 for CHFNO).
- Chiral HPLC : Used to determine enantiomeric purity (e.g., >97% EE via columns like Chiralpak IA/IB) .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer :
- Building Block : Used to synthesize fluorinated analogs for drug candidates, leveraging fluorine’s metabolic stability and bioavailability .
- Enzyme Studies : The pyridinyl ethanol scaffold interacts with enzymes (e.g., kinases) via hydrogen bonding and hydrophobic effects. Fluorine’s electronegativity modulates binding affinity .
Advanced Research Questions
Q. How does stereochemistry at the C1 position influence biological activity?
- Methodological Answer : The (1R) configuration enhances target selectivity due to spatial alignment with chiral binding pockets. For example, (R)-enantiomers of similar fluoropyridinyl ethanols show 10–50× higher inhibition of cytochrome P450 enzymes than (S)-forms. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations validate these interactions . Comparative studies using racemic mixtures vs. enantiopure samples are critical .
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Comparative Analysis : Replicate assays under standardized conditions (e.g., pH, temperature) to isolate variables. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or assay media .
- Mechanistic Profiling : Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and thermodynamics .
- Meta-Analysis : Cross-reference data from PubChem or ChEMBL to identify outliers .
Q. What computational strategies predict the compound’s reactivity in complex reactions?
- Methodological Answer :
- DFT Calculations : Model transition states for nucleophilic substitutions (e.g., Fukui indices to identify reactive sites) .
- Machine Learning (ML) : Train models on fluoropyridine reaction datasets to predict yields under varying conditions (e.g., solvent polarity, catalyst loading) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
